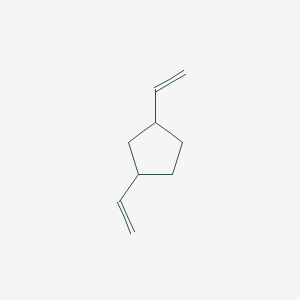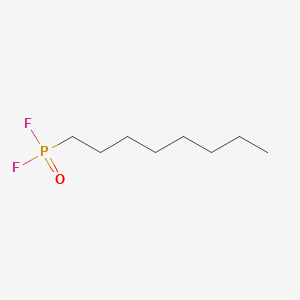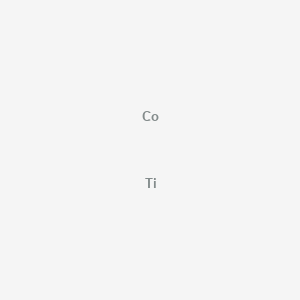
Cobalt;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt titanium is a compound that combines the unique properties of cobalt and titanium. Cobalt is a ferromagnetic metal with high thermostability and a high melting point, while titanium is known for its excellent corrosion resistance, high strength-to-weight ratio, and biocompatibility . The combination of these two metals results in a compound with a wide range of applications in various fields, including materials science, chemistry, and medicine.
準備方法
Cobalt titanium compounds can be synthesized using various methods. One common method is the polymeric precursor method, which involves the use of cobalt nitrate, tetra-n-butyl titanate, citric acid, and propylene glycol . The process involves the polymerization of metallic citrate using ethylene glycol, resulting in a homogeneous resin in which metal ions are uniformly distributed. This resin is then heated to form nanocrystalline cobalt titanium powders. Other methods include sol-gel, co-precipitation, and hydrothermal synthesis .
化学反応の分析
Cobalt titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt titanate (CoTiO3) can exhibit photocatalytic activity, which involves the degradation of organic compounds under ultraviolet light irradiation . Common reagents used in these reactions include cobalt nitrate, tetra-n-butyl titanate, and citric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Cobalt titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides . In biology and medicine, cobalt titanium nanoparticles have shown potential as antimicrobial agents and in drug delivery systems . They are also used in the development of advanced materials for energy storage and conversion, such as electrodes for solid oxide fuel cells and gas sensors .
作用機序
The mechanism of action of cobalt titanium compounds depends on their specific application. For example, in photocatalytic applications, cobalt titanate nanoparticles absorb ultraviolet light, generating electron-hole pairs that can degrade organic pollutants . In antimicrobial applications, cobalt titanium nanoparticles can disrupt bacterial cell membranes and interfere with cellular processes . The molecular targets and pathways involved vary depending on the specific application and the properties of the compound.
類似化合物との比較
Cobalt titanium compounds can be compared with other similar compounds, such as cobalt chromium molybdenum alloys and titanium coordination compounds. Cobalt chromium molybdenum alloys are known for their excellent corrosion resistance and wear performance, making them suitable for biomedical implants . Titanium coordination compounds, on the other hand, are used in photocatalysis and optoelectronics due to their unique photoredox properties . The combination of cobalt and titanium in cobalt titanium compounds provides a unique set of properties, including high thermal stability, magnetic properties, and biocompatibility, making them suitable for a wide range of applications.
Similar Compounds
- Cobalt chromium molybdenum alloys
- Titanium coordination compounds
- Cobalt ferrite (CoFe2O4)
- Cobalt oxide nanostructures
These compounds share some similarities with cobalt titanium compounds but also have distinct properties and applications that make them unique in their own right.
特性
CAS番号 |
12139-81-0 |
|---|---|
分子式 |
CoTi |
分子量 |
106.800 g/mol |
IUPAC名 |
cobalt;titanium |
InChI |
InChI=1S/Co.Ti |
InChIキー |
NNSIWZRTNZEWMS-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


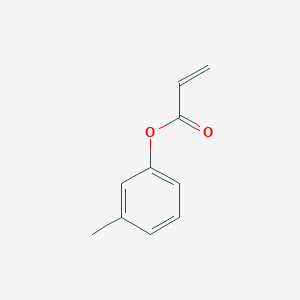
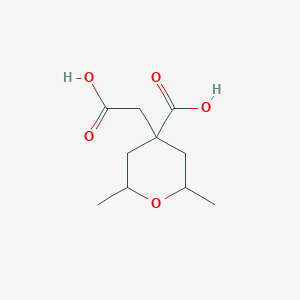
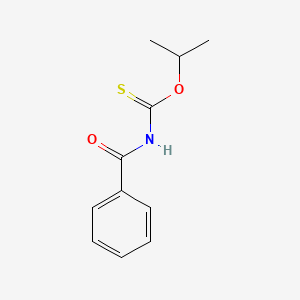
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
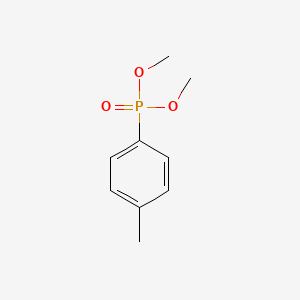

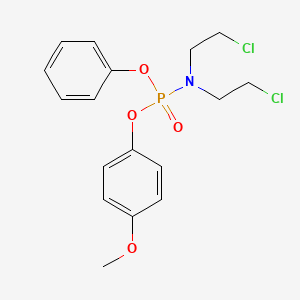

![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)

